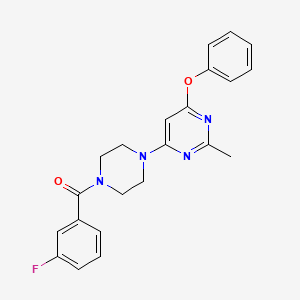

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

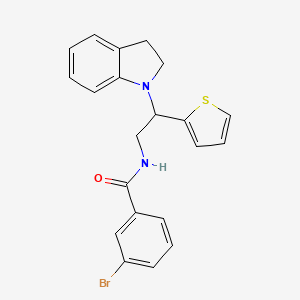

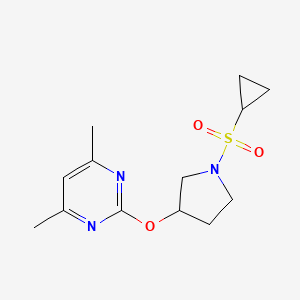

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine is a complex organic compound. It contains a benzodioxol group, which is a common moiety in various pharmaceutical agents . The quinazolinamine part is a heterocyclic compound that is also found in various drugs .

Synthesis Analysis

The synthesis of compounds structurally similar to this compound often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Research on quinazoline derivatives has demonstrated significant antitumor properties. For example, specific quinazoline compounds were identified for their cytotoxic and antiproliferative activity against human tumor cell lines, indicating their potential as anticancer agents. These compounds inhibit tumor growth by targeting various cellular mechanisms, suggesting the versatility of quinazoline derivatives in cancer therapy research. The synthesis and evaluation of these derivatives for anticancer activity highlight the ongoing exploration of quinazoline compounds as promising candidates for novel anticancer drugs (Ovádeková et al., 2005), (Noolvi et al., 2011).

Antiangiogenic Properties

Certain quinazoline derivatives have been explored for their antiangiogenic properties, specifically targeting the VEGFR-2 kinase domain. These compounds serve as potent inhibitors, disrupting the vascular endothelial growth factor pathway, which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR-2, these derivatives can potentially contribute to controlling tumor growth and metastasis, making them valuable in the development of antiangiogenic cancer therapies (Wissner et al., 2005).

Antimicrobial and Antiviral Properties

Quinazoline derivatives are not only limited to anticancer applications but also show promising antimicrobial and antiviral activities. These compounds have been synthesized and tested against various pathogens, demonstrating significant inhibitory effects. The broad spectrum of antimicrobial and antiviral activities of quinazoline derivatives underscores their potential as lead compounds for developing new therapeutic agents against infectious diseases (Selvam et al., 2007), (Gali et al., 2014).

Neuroprotection and Oxidative Stress

Quinazoline derivatives have also been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. Compounds like NBQX, an analog of quinoxalinedione antagonists, have shown potent inhibitory activity against non-NMDA glutamate receptors, offering protection against global ischemia. This highlights the potential of quinazoline derivatives in developing treatments for neurodegenerative diseases and conditions associated with oxidative stress and excitotoxicity (Sheardown et al., 1990).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-chloroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-1-3-11-12(5-9)17-7-18-15(11)19-10-2-4-13-14(6-10)21-8-20-13/h1-7H,8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCRWRTGQHVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)

![4-[benzyl(methyl)sulfamoyl]-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)

![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2824899.png)